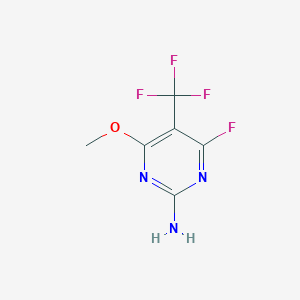

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine

Overview

Description

The compound "4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine" is a pyrimidin-4-amine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and potential applications in various fields, including pharmaceuticals and agriculture. The presence of fluorine atoms and a trifluoromethyl group in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds has been achieved through the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones, followed by reactions with amines, hydroxylamine, and hydrazines to afford a series of trichloromethylated pyrimidin-2-ones and related N-methylenaminones . Another method involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of fluorinated pyrimidines in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS. For example, the chemical shift assignment of similar compounds has been performed based on 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments . Additionally, crystal structure determination through single-crystal X-ray diffraction provides detailed insights into the molecular conformation and the intermolecular interactions present in the solid state .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can participate in a variety of chemical reactions. The presence of the amino group allows for further functionalization and the formation of new bonds. For instance, the reaction of trichloromethylated pyrimidin-2-ones with amines leads to the formation of alkylamine derivatives . The reactivity of these compounds can be further explored through molecular docking studies to understand their potential interactions with biological targets, as seen in the case of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. The introduction of fluorine atoms and trifluoromethyl groups typically affects the compound's lipophilicity, boiling point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure of the compound . Additionally, the biological activities of these compounds, such as their pesticidal and antitumor activities, can be assessed through bioassays and structure-activity relationship studies .

Mechanism of Action

Mode of Action

It’s worth noting that molecules with a -cf3 group, like this one, have been shown to improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Pharmacokinetics

Organofluorine compounds, which include molecules with a -cf3 group, are known to significantly affect pharmaceutical growth and are found in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .

Result of Action

Given its classification as a pyrimidinamine derivative, it can be inferred that this compound may have fungicidal activity, as more than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions could potentially influence the action of this compound.

properties

IUPAC Name |

4-fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O/c1-14-4-2(6(8,9)10)3(7)12-5(11)13-4/h1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRKVXJOBKXCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575299 | |

| Record name | 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92983-84-1 | |

| Record name | 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

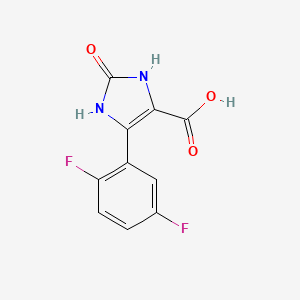

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)